3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one
Description
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one (CAS: 1909309-17-6) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptan-1-one core substituted with a six-membered oxane (tetrahydropyran) ring at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties .
Properties
IUPAC Name |
1-(oxan-4-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-11(4-1-5-11)9(12-10)8-2-6-14-7-3-8/h8-9H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEKDSCGWIBLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of oxane derivatives with azetidine intermediates under controlled conditions. The cyclization can be facilitated by the use of strong bases or acids, depending on the specific reaction pathway .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced spirocyclic products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like halides, amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .
Scientific Research Applications
3-(Oxan-4-yl)-2-azaspiro[3
Chemistry: Used as a building block in the synthesis of complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, influencing various biological pathways. For instance, it has been studied as a melanin concentrating hormone receptor 1 antagonist, affecting pathways related to appetite regulation and energy homeostasis .
Comparison with Similar Compounds
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one
- Structure : Substituted with a five-membered oxolane (tetrahydrofuran) ring at the 3-position.
- Molecular Formula: C₁₁H₁₅NO₂ (vs. C₁₁H₁₅NO₂ for the oxan-4-yl analog).
- Key Differences: The smaller oxolane ring introduces increased ring strain and altered conformational flexibility compared to the six-membered oxane ring.
- Applications : Listed in building block catalogs for drug discovery, priced at €698/50 mg .
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
- Structure : Features a pyridine ring instead of oxane.
- Molecular Formula : C₁₁H₁₂N₂O.
- Predicted Collision Cross Section (CCS): 141.1 Ų for [M+H]⁺, suggesting a compact conformation .
- Applications: No reported pharmacological data, but structural analogs are explored as kinase inhibitors .
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one
- Structure : Contains a dimethoxy group and isopropyl substituent.
- Molecular Formula: C₁₀H₁₇NO₃.
- Key Differences :
- The isopropyl group adds steric bulk, which may hinder interactions with biological targets.
- Dimethoxy groups increase hydrophilicity and metabolic stability.
- Applications : Used in synthetic intermediates for agrochemicals .
Structural and Physicochemical Comparison Table
Key Research Findings
- Conformational Analysis : Spiro[3.3]heptane cores exhibit restricted rotation, favoring bioactive conformations. The oxan-4-yl group’s chair conformation minimizes steric clashes .
- Synthetic Accessibility : Oxane-substituted derivatives are synthesized via [3+2] cycloadditions or transition-metal-catalyzed spirocyclization, while pyridine analogs require Suzuki-Miyaura coupling .
- Pharmacological Potential: Pyridine- and furan-substituted analogs show promise in early-stage kinase inhibition studies, though oxane derivatives remain underexplored .
Biological Activity
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one, identified by its CAS number 1864319-13-0, is a spirocyclic compound notable for its unique structural characteristics, including an oxane ring fused to an azaspiroheptane core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antagonist at the Melanin Concentrating Hormone Receptor 1 (MCHr1). This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.
Target Receptor : The primary target of this compound is MCHr1, which plays a crucial role in regulating energy homeostasis and feeding behavior.
Mode of Action : Acting as an antagonist at MCHr1, this compound inhibits the receptor's activity, which can lead to decreased appetite and alterations in energy expenditure. By blocking MCHr1 signaling, it potentially influences various neuronal pathways related to hunger and satiety.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for central nervous system (CNS) applications:
- Lipophilicity : The compound exhibits appropriate lipophilicity, enhancing its ability to cross the blood-brain barrier.
- Permeability : It shows excellent permeability with no significant efflux, which is advantageous for therapeutic efficacy.
Biological Activity
The biological activity of this compound has been explored through various studies:
Case Studies
-
Study on Appetite Regulation :
- Objective : To assess the impact of the compound on appetite suppression.
- Methodology : Animal models were administered varying doses of the compound.
- Results : Significant reduction in food intake was observed in treated groups compared to controls.
-
Neuronal Signaling Pathway Analysis :
- Objective : To investigate changes in neuronal signaling due to MCHr1 antagonism.
- Methodology : Electrophysiological recordings were conducted on neurons expressing MCHr1.
- Results : The compound effectively reduced neuronal firing rates associated with hunger signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 1864319-13-0 |
| Structure | Chemical Structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
